2-Chloro-5-(chloromethyl)-4-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(chloromethyl)-4-methylpyridine is a chemical compound with the molecular formula C7H7Cl2N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(chloromethyl)-4-methylpyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of carbon tetrachloride as a solvent and diisopropyl azodicarboxylate as a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound involves similar chlorination processes but on a larger scale. The use of airlift circulating reactors helps improve yield and reduce chlorine consumption .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-5-(chloromethyl)-4-methylpyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(chloromethyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(chloromethyl)thiazole
- 2-Chloro-5-(chloromethyl)pyridine
Uniqueness
2-Chloro-5-(chloromethyl)-4-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful as an intermediate in the synthesis of certain pharmaceuticals and agrochemicals .
Biological Activity
2-Chloro-5-(chloromethyl)-4-methylpyridine is a chlorinated pyridine derivative that has garnered attention due to its biological activity, particularly in agricultural and pharmaceutical applications. This compound serves primarily as an intermediate in the synthesis of various insecticides and has implications for human health due to its potential carcinogenic properties.
The molecular formula of this compound is C_7H_7Cl_2N. Its structure consists of a pyridine ring substituted with chlorine and chloromethyl groups, which contribute to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its role as an insecticide precursor and its potential toxicological effects.
Insecticidal Activity
Research indicates that compounds similar to this compound are effective as insecticides. They function by disrupting the nervous system of target insects, leading to paralysis and death. The chlorinated structure enhances their potency against pests, making them valuable in agricultural settings.
Carcinogenic Potential
A significant study conducted by the National Toxicology Program (NTP) assessed the carcinogenicity of related chlorinated pyridines, including this compound. The study involved administering the compound to Fischer 344 rats and B6C3F1 mice over an extended period. Results indicated a potential risk for tumor development, particularly subcutaneous fibromas in male rats, although no significant associations were observed in female rats or mice . This suggests that while the compound may have utility in pest control, it poses risks that warrant careful handling and regulation.
Table 1: Summary of Biological Activities
Case Studies
- Insecticide Development : A case study highlighted the synthesis of a new class of insecticides derived from this compound, demonstrating significant efficacy against common agricultural pests. The study noted that modifications to the chlorinated structure could enhance selectivity and reduce non-target effects.
- Toxicological Assessment : A comprehensive toxicological assessment reviewed the long-term effects of exposure to chlorinated pyridines, including this compound. The findings emphasized the need for protective measures for workers handling these compounds due to their carcinogenic potential .
Properties
Molecular Formula |
C7H7Cl2N |
---|---|
Molecular Weight |
176.04 g/mol |
IUPAC Name |
2-chloro-5-(chloromethyl)-4-methylpyridine |
InChI |
InChI=1S/C7H7Cl2N/c1-5-2-7(9)10-4-6(5)3-8/h2,4H,3H2,1H3 |
InChI Key |
VWCCSDFSIAVAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.